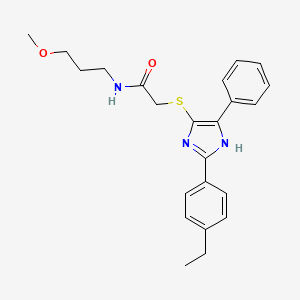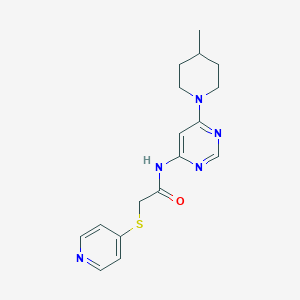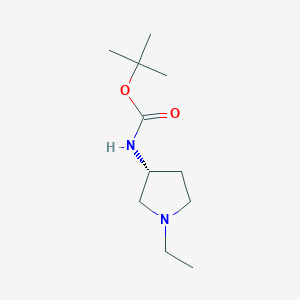![molecular formula C12H14N2O6S B2416792 1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-58-5](/img/structure/B2416792.png)
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” can be represented by the SMILES notation:C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2N+C(=O)O) . Chemical Reactions Analysis
While specific chemical reactions involving “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, they can participate in cyclization, hydrogenation, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The boiling point of “1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid” is 549.3ºC at 760 mmHg . The exact mass is 314.05700, and it has a LogP value of 2.76450 .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a related chemical structure, have shown the versatility of nitroarene-enyne substrates in producing multifunctional agents. These efforts aim at discovering functional molecules and pharmaceuticals based on sulfonamide or sultam frameworks, demonstrating the compound's utility in organic syntheses and pharmaceutical industry applications (Kyosuke Kaneda, 2020).
Environmental Degradation Studies
Research on polyfluoroalkyl chemicals, which contain perfluoroalkyl moieties similar in resistance to environmental degradation as sulfonamides, reviews the biodegradability of such compounds in the environment. This highlights the importance of understanding the environmental fate and effects of chemicals with sulfonamide structures (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Analytical and Detection Techniques
The development of antibody-based methods for environmental and food analysis has included the use of sulfonamides as key immunoreagents. This application is crucial for monitoring the presence and levels of various environmental pollutants and ensuring food safety (M. Fránek & K. Hruška, 2018).
Exploration of Biological Activities
Studies have explored the biological activities of sulfonamide derivatives, focusing on their anticancer, antibacterial, and antifungal properties. This research underscores the potential of sulfonamide structures in designing new therapeutic agents (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Inhibition Studies
The inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals has been reviewed, focusing on compounds with sulfonamide structures. Such studies are essential for understanding drug interactions and the metabolism of various compounds, including potential toxicities (G. Pacifici, 2004).
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c15-12(16)9-4-3-7-13(8-9)21(19,20)11-6-2-1-5-10(11)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHEGPWQFISSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332552 |
Source


|
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid | |
CAS RN |
321970-58-5 |
Source


|
| Record name | 1-(2-nitrophenyl)sulfonylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid](/img/structure/B2416710.png)



![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)
![2-(5-Methyl-imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-phenylamine](/img/structure/B2416723.png)





![N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide](/img/structure/B2416731.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2416732.png)